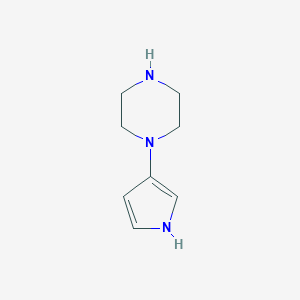

1-(1H-pyrrol-3-yl)piperazine

Description

1-(1H-Pyrrol-3-yl)piperazine is a piperazine derivative featuring a pyrrole ring substituted at the third position of the piperazine core. The pyrrole substituent may influence electronic properties and receptor binding compared to bulkier or electron-withdrawing groups (e.g., trifluoromethyl or methoxy) in related compounds.

Properties

IUPAC Name |

1-(1H-pyrrol-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-10-7-8(1)11-5-3-9-4-6-11/h1-2,7,9-10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCPTYZVZPFSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CNC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1H-pyrrol-3-yl)piperazine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction between piperazine and a suitable pyrrole derivative. For instance, the reaction between piperazine and 1-bromo-3-pyrrole can yield this compound under appropriate conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the substitution.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1H-pyrrol-3-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). This reaction typically leads to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various electrophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.

Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant Activity :

- Antipsychotic Properties :

- Anticonvulsant Effects :

- Antimicrobial Activity :

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods, including the reaction of piperazine with pyrrole derivatives. This synthetic versatility allows for the generation of numerous analogs with tailored biological activities.

Table 1: Synthetic Routes for this compound Derivatives

| Synthetic Method | Key Steps | Yield (%) |

|---|---|---|

| Direct Alkylation | Piperazine + Pyrrole | 75 |

| Cyclization Reaction | Piperazine + Aldehyde + Pyrrole | 82 |

| Multi-component Reaction | Piperazine + Isocyanide + Pyrrole | 68 |

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

- Case Study on Antidepressants :

- Antipsychotic Drug Development :

- Antimicrobial Research :

Mechanism of Action

The mechanism of action of 1-(1H-pyrrol-3-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(3-Trifluoromethylphenyl)Piperazine (TFMPP)

- Structure : Aromatic substituent with a trifluoromethyl group at the meta position.

- Activity : Selective 5-HT1B receptor agonist (65-fold selectivity over 5-HT1A), contributing to its role as a psychoactive agent with effects likened to MDMA .

- Applications : Historically used recreationally in combination with benzylpiperazine (BZP) but phased out due to safety concerns .

1-(3,4-Methylenedioxybenzyl)Piperazine (MDBP)

1-(2-Methoxyphenyl)Piperazine

- Structure : Methoxy-substituted phenyl ring.

- Activity :

1-(2-Pyrimidinyl)Piperazine

- Structure : Pyrimidine ring substitution.

Arylpiperazinyl Fluoroquinolones

- Structure: Piperazine linked to fluoroquinolone antibiotics.

- Activity : Anti-HIV agents with IC50 values as low as 0.059 µM. Substituents like 2-pyridyl or fluorophenyl enhance cytotoxicity .

Pharmacological and Receptor Selectivity

Key Differences and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in TFMPP) enhance 5-HT receptor selectivity and psychoactivity .

- Methoxy groups (e.g., 1-(2-methoxyphenyl)piperazine) correlate with antibacterial efficacy, likely due to increased membrane permeability .

- Heteroaromatic rings (e.g., pyrimidine or pyrrole) may reduce stimulant effects but improve metabolic stability or receptor specificity .

- Therapeutic vs. Hybrid structures (e.g., fluoroquinolone-piperazines) show promise in antiviral and anticancer applications .

Biological Activity

1-(1H-pyrrol-3-yl)piperazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₃N₃ and features a piperazine ring fused with a pyrrole moiety. The unique combination of these structures imparts significant biological properties, making it a valuable scaffold for drug development.

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, pyrrole derivatives have shown minimum inhibitory concentration (MIC) values as low as 32 μg/mL against MRSA and E. coli .

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression. This inhibition is crucial for developing targeted cancer therapies.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses, potentially leading to therapeutic applications in inflammatory diseases.

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with structurally related compounds:

1. Antimicrobial Efficacy

A study examined the antimicrobial properties of various pyrrole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antibacterial potency. Compounds with halogen substitutions at specific positions exhibited enhanced activity against resistant strains of bacteria .

2. Anticancer Potential

In a recent investigation into the anticancer properties of piperazine derivatives, this compound was identified as a lead compound due to its ability to inhibit kinase activity associated with tumor growth. The study highlighted its potential in developing targeted therapies for specific cancer types .

3. Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that modifications on the piperazine ring significantly influence the biological activity of derivatives. For example, introducing various substituents on the pyrrole ring can enhance solubility and bioavailability, crucial factors for therapeutic efficacy .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound remains under investigation, but preliminary studies suggest favorable absorption characteristics when administered orally. Further research is needed to establish comprehensive safety data, including toxicity profiles and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.